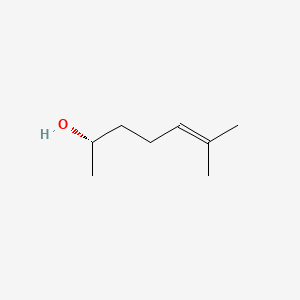

(S)-(+)-6-Methyl-5-hepten-2-OL

Description

Nomenclature and Stereochemical Significance

The systematic IUPAC name for this compound is (2S)-6-methylhept-5-en-2-ol. nih.gov The "(S)" designation in the name specifies the stereochemistry at the chiral center, which is the carbon atom bonded to the hydroxyl group (C2). This indicates that when following the Cahn-Ingold-Prelog priority rules, the arrangement of the substituents around this stereocenter is in a counter-clockwise direction. The "(+)" sign refers to its property as a dextrorotatory compound, meaning it rotates plane-polarized light to the right.

The presence of this chiral center gives rise to two enantiomers: (S)-(+)-6-methyl-5-hepten-2-ol and its mirror image, (R)-(-)-6-methyl-5-hepten-2-ol. The specific stereoisomer is often crucial for its biological activity, a common theme in the study of pheromones and other natural products.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-6-methylhept-5-en-2-ol nih.gov |

| CAS Number | 58917-26-3 nih.gov |

| Molecular Formula | C₈H₁₆O nih.gov |

| Molecular Weight | 128.21 g/mol nih.gov |

| Synonyms | (S)-Sulcatol, (S)-6-Methylhept-5-en-2-ol nih.gov |

| InChI Key | OHEFFKYYKJVVOX-QMMMGPOBSA-N nih.gov |

| SMILES | CC@@HO nih.gov |

Overview of Research Trajectories for this compound

Research concerning this compound has followed several key trajectories, primarily driven by its biological significance and its utility in synthetic chemistry.

A major focus of research has been its role as an aggregation pheromone. koreascience.kr Pheromones are chemical substances produced and released into the environment by an animal that affect the behavior or physiology of others of its species. Sulcatol was first identified as a pheromone component in the frass of the ambrosia beetle Gnathotrichus sulcatus. acs.org This discovery spurred extensive investigation into its biosynthesis, perception, and the specific roles of its enantiomers in insect communication.

The synthesis of enantiomerically pure this compound has been another significant area of research. koreascience.kr The demand for stereochemically pure samples for biological testing and potential use in pest management strategies has led to the development of numerous synthetic routes. These methods often employ chiral starting materials, asymmetric synthesis techniques, or enzymatic resolutions to achieve the desired stereoselectivity. For instance, early enantioselective synthesis was achieved from glutamic acid. smolecule.com More recent approaches have utilized kinetic resolution catalyzed by various agents. smolecule.com

Furthermore, studies have explored the chemoselective hydrogenation of the precursor ketone, 6-methyl-5-hepten-2-one (B42903) (sulcatone), to produce sulcatol. researchgate.netoup.com These investigations aim to develop efficient and selective catalytic systems for the large-scale production of this valuable compound. oup.com

Contextualization within Natural Products Chemistry and Chemical Ecology

This compound is a prominent example of a natural product that plays a critical role in chemical ecology. Chemical ecology is the study of the chemical interactions between living organisms. In this context, sulcatol is a key semiochemical, a chemical that carries a message.

It functions as an aggregation pheromone for several species of ambrosia beetles, including those in the genera Gnathotrichus and Platypus. koreascience.krunesp.brffpri.go.jp For example, in the ambrosia beetle Gnathotrichus materiarius, males produce a blend of (S)-(+)-sulcatol and (R)-(-)-sulcatol to attract both sexes to a suitable host tree for colonization. unesp.brresearchgate.net The specific ratio of the enantiomers can be critical for eliciting a behavioral response. For instance, Gnathotrichus sulcatus responds to a mixture of both enantiomers, with the naturally occurring ratio being approximately 65% (S)-(+) and 35% (R)-(-). koreascience.krnih.gov

The study of sulcatol has provided valuable insights into the specificity of pheromone receptors in insects and the evolution of chemical communication systems. Research has shown that different species may produce and respond to different enantiomeric ratios of the same compound, a mechanism that can contribute to reproductive isolation. illinois.edunih.gov For instance, males of the lamiine beetle species Astylopsis macula and Leptostylus transversus produce and are attracted to (S)-sulcatol. illinois.edunih.gov The male pheromone of the ambrosia beetle Megaplatypus mutatus is composed of (+)-sulcatol, sulcatone, and 3-pentanol. nih.gov

The understanding of sulcatol's role in chemical ecology has practical applications in integrated pest management (IPM). Synthetic versions of the pheromone can be used in traps to monitor and control populations of pest beetle species, offering an environmentally benign alternative to broad-spectrum insecticides. acs.orgnih.gov

Properties

IUPAC Name |

(2S)-6-methylhept-5-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEFFKYYKJVVOX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58917-26-3 | |

| Record name | (+)-6-Methyl-5-hepten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58917-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulcatol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058917263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULCATOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGF7VXG633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for S + 6 Methyl 5 Hepten 2 Ol

Enantioselective Total Synthesis Strategies

The synthesis of enantiomerically pure (S)-(+)-sulcatol has been a subject of considerable research, leading to a variety of elegant and efficient strategies. Among these, chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials, has proven to be a particularly powerful approach. This method circumvents the need for chiral resolutions or asymmetric catalysis in the key chirality-inducing step, as the stereogenic center is already present in the starting material.

Chiral Pool Approaches

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes. These molecules serve as versatile building blocks for the synthesis of complex chiral targets. The following sections detail the synthesis of (S)-(+)-6-Methyl-5-hepten-2-OL from several key chiral precursors.

A facile and efficient synthesis of both enantiomers of sulcatol has been developed starting from the commercially available ethyl (S)-(-)-lactate. researchgate.netcdnsciencepub.com This approach relies on the stereospecific opening of chiral methyloxiranes, which are derived from the lactate (B86563) precursor. cdnsciencepub.com The synthesis of (S)-(+)-sulcatol from ethyl (S)-(-)-lactate ensures high optical purity, partly due to the presence of crystalline intermediates in the synthetic pathway that allow for purification. researchgate.netcdnsciencepub.com

The key steps in this synthesis involve the conversion of ethyl (S)-(-)-lactate into a chiral methyloxirane. This epoxide then undergoes a regioselective ring-opening reaction with a suitable organometallic reagent, such as an organocuprate derived from 1-chloro-3-methyl-2-butene, to introduce the remainder of the carbon skeleton. cdnsciencepub.com This reaction proceeds with high stereospecificity, preserving the chiral integrity of the stereocenter. The final steps typically involve standard functional group manipulations to yield the target alcohol. The use of crystalline p-nitrobenzoate esters of the sulcatol enantiomers allows for further purification and ensures high enantiomeric excess. cdnsciencepub.com

| Starting Material | Key Intermediate | Key Reaction | Optical Purity |

| Ethyl (S)-(-)-lactate | Chiral methyloxiranes | Stereospecific opening of methyloxiranes | High, aided by crystalline intermediates |

(R)-(-)-Glutamic acid has served as a foundational chiral building block for the synthesis of (S)-(+)-sulcatol. researchgate.netresearchgate.netndl.go.jp This synthetic route was instrumental in establishing the absolute configuration of both enantiomers of sulcatol. researchgate.netresearchgate.net The synthesis involves a multi-step sequence that transforms the amino acid into the target pheromone. While this method is effective in producing the desired enantiomer with high optical purity, the relatively high cost of (R)-(-)-glutamic acid compared to its (S)-enantiomer can be a drawback for large-scale synthesis. scribd.com

The transformation of (R)-(-)-glutamic acid into (S)-(+)-sulcatol typically involves the conversion of the amino acid into a key intermediate that contains the required carbon framework and stereochemistry. This often involves protection of the functional groups, reduction of the carboxylic acids, and subsequent manipulations to introduce the double bond and the final hydroxyl group.

| Starting Material | Significance |

| (R)-(-)-Glutamic Acid | Established the absolute configuration of sulcatol enantiomers. researchgate.netresearchgate.net |

An enantioselective four-step synthesis of (S)-6-methylhept-5-en-2-ol has been developed from (+)-(3S)-3,7-dimethylocta-1,6-diene, also known as (S)-(+)-dihydromyrcene. researchgate.netsibran.ru This starting material can be obtained from the thermolysis of (+)-cis-pinane. sibran.ru The synthesis involves selective oxidative transformations of the double bonds in the diene. sibran.ru One of the key strategies is the selective protection of the trisubstituted double bond via epoxidation, allowing for the cleavage of the terminal double bond. sibran.ru This approach, however, has been reported to yield (S)-(+)-sulcatol with a modest enantiomeric excess of around 50%. researchgate.net

| Starting Material | Key Feature | Reported Enantiomeric Excess |

| 3S,7-Dimethylocta-1,6-diene | Utilizes selective oxidative transformations of a chiral diene. sibran.ru | ~50% |

The synthesis of sulcatol from L-threonine involves a sequence of well-established and reliable chemical transformations. koreascience.kr

Swern Oxidation: The synthesis begins with the Swern oxidation of a primary alcohol derived from L-threonine. This mild oxidation converts the alcohol to an aldehyde, which is a crucial intermediate for the subsequent Wittig reaction. koreascience.kr

Wittig Reaction: The aldehyde is then subjected to a Wittig reaction. koreascience.krwikipedia.org This powerful carbon-carbon bond-forming reaction utilizes a phosphonium (B103445) ylide to convert the aldehyde into an α,β-unsaturated ester. wikipedia.orgcdnsciencepub.com This step is critical for elongating the carbon chain and introducing a double bond. wikipedia.orgcdnsciencepub.com

Reductive C-O Bond Cleavage: A key step in this synthetic sequence is the reductive cleavage of a C-O bond. koreascience.kracs.org In the synthesis starting from an L-threonine derivative, a methyl 4,5-(isopropylidenedioxy)-2-hexenoate intermediate undergoes reductive cleavage with magnesium metal in methanol. koreascience.kr This reaction effectively removes an oxygen-containing protecting group and sets the stage for the final steps.

Catalytic Hydrogenation: The resulting α,β-unsaturated ester is then subjected to catalytic hydrogenation. koreascience.krsioc-journal.cnnih.gov Using a catalyst such as 10% Pd/C, the double bond is reduced to yield a saturated ester. koreascience.kr This step is crucial for achieving the correct saturated carbon backbone of the final product.

Grignard Addition: The saturated ester is then treated with a Grignard reagent, such as methylmagnesium bromide. koreascience.kr This reaction adds two equivalents of the methyl group to the ester, converting it into a tertiary alcohol and forming a diol.

Acid-Catalyzed Dehydration: The final step is a selective acid-catalyzed dehydration of the tertiary alcohol in the diol intermediate. koreascience.kr This elimination reaction forms the characteristic double bond of sulcatol, yielding the final product. koreascience.kr

Total Synthesis from L-Threonine and Related Chiral Building Blocks

Optimization Strategies for Enantiomeric Excess and Yield

In syntheses employing organometallic reagents like Grignard reagents (R-MgX), the precise control of stoichiometry is critical, particularly when the substrate contains functional groups like esters that are also reactive. Grignard reagents are powerful nucleophiles that readily react with esters. Typically, two equivalents of a Grignard reagent will add to an ester, first forming a ketone intermediate which then rapidly reacts with the second equivalent to produce a tertiary alcohol. fiveable.me

Preventing this second addition to achieve a mono-addition product (a ketone) is a significant challenge in organic synthesis. researchgate.net If a synthetic route toward this compound involved an intermediate containing an ester moiety while a Grignard reaction was performed elsewhere on the molecule, the amount of the magnesium-based reagent would need to be carefully controlled. Using just one equivalent or slightly less of the Grignard reagent, often at very low temperatures, is a key strategy to enhance chemoselectivity and prevent the unwanted reaction with the ester group. researchgate.net This precise control, or "tuning" of magnesium equivalents, would be essential to avoid the formation of tertiary alcohol byproducts, thereby maximizing the yield of the desired intermediate and preventing what can be described as undesired "ester saturation" by the Grignard reagent. researchgate.netgordon.edu

| Reagent Equivalents (Grignard:Ester) | Temperature | Expected Major Product | Rationale |

| ~2.0 : 1.0 | Standard | Tertiary Alcohol | The intermediate ketone is highly reactive and consumes a second equivalent of the Grignard reagent. fiveable.me |

| ~1.0 : 1.0 | Low (-78 °C) | Ketone (Mono-addition) | Low temperature and controlled stoichiometry can stabilize the hemiacetal intermediate, allowing for isolation of the ketone upon workup. researchgate.net |

| >2.0 : 1.0 | Standard | Tertiary Alcohol | Excess Grignard reagent ensures complete conversion of the ester to the tertiary alcohol. |

The conversion of the precursor ketone, 6-methyl-5-hepten-2-one (B42903), to 6-methyl-5-hepten-2-ol (B124558) is a hydrogenation reaction that requires careful catalyst selection. The primary challenge is chemoselectivity: the reduction of the carbonyl (C=O) group without simultaneously reducing the carbon-carbon double bond (C=C).

Palladium on carbon (Pd/C) is a powerful and common hydrogenation catalyst, but it is typically highly selective for the hydrogenation of C=C double bonds over C=O bonds. researchgate.net Its use would likely lead to the undesired saturated ketone, 6-methyl-2-heptanone, or the fully saturated alcohol, 6-methyl-2-heptanol.

Rhodium on alumina (B75360) (Rh/Al2O3) is another highly active hydrogenation catalyst, often used for the reduction of aromatic rings. rsc.org In some contexts, Rh/Al2O3 has been shown to be less prone to certain side reactions like hydrogenolysis compared to Pd/C, though its inherent selectivity for C=O vs. C=C bonds in a molecule like sulcatone is not favorable for this specific transformation. rsc.org

For the desired selective reduction of the ketone function, catalysts based on less noble metals are often superior. For instance, copper-based catalysts like Cu/SiO2 have been shown to be effective for the chemoselective vapor-phase hydrogenation of 6-methyl-5-hepten-2-one to the desired unsaturated alcohol, 6-methyl-5-hepten-2-ol. researchgate.netresearchgate.net Therefore, while Rh/Al2O3 and Pd/C are potent catalysts, they are generally not the optimal choice for this specific synthetic step due to poor chemoselectivity.

| Catalyst | Primary Selectivity in α,β-Unsaturated Systems | Suitability for this compound Synthesis | Reference |

| Pd/C | High for C=C bond hydrogenation | Low | researchgate.net |

| Rh/Al2O3 | High for C=C and aromatic hydrogenation | Low | rsc.org |

| Cu/SiO2 | High for C=O bond hydrogenation | High | researchgate.netresearchgate.net |

| Nano-Ni | High for C=C bond hydrogenation | Low | researchgate.net |

An effective strategy to achieve high enantiomeric purity is to begin the synthesis with a molecule that already possesses the correct stereochemistry—a method known as an enantiopure starting material approach or chiral pool synthesis. Several syntheses of this compound have been developed utilizing readily available chiral precursors.

Notable examples include:

(R)-(-)-Glutamic Acid: This amino acid has been successfully used as the chiral starting material to synthesize (S)-(+)-sulcatol. This route established the absolute configuration of the pheromone. researchgate.net

Ethyl S-(-)-Lactate: This commercially available chiral building block can be converted into (S)-(+)-sulcatol through a sequence involving chiral methyloxiranes. Syntheses utilizing this precursor benefit from having crystalline intermediates, which allows for purification and ensures high optical purity of the final product. researchgate.netresearchgate.net

L-Fucose: This carbohydrate has also served as a preformed chiral precursor for synthesizing the S(+) enantiomer of sulcatol. researchgate.net

These methods transfer the stereochemistry from the starting material to the final product, providing robust control over the absolute configuration of the target molecule. researchgate.netresearchgate.net

| Chiral Precursor | Type of Compound | Key Advantage | Reference |

| (R)-(-)-Glutamic Acid | Amino Acid | Establishes absolute configuration. | researchgate.net |

| Ethyl S-(-)-Lactate | Hydroxy Ester | Commercially available; allows for crystalline intermediates ensuring high optical purity. | researchgate.netresearchgate.net |

| L-Fucose | Carbohydrate (Deoxy Sugar) | Utilizes pre-existing stereocenters from the chiral pool. | researchgate.net |

Biocatalytic and Microbial Transformation Approaches

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. These methods utilize whole microbial cells or isolated enzymes to perform specific chemical transformations.

Asymmetric Reduction of Prochiral Ketones (e.g., 6-Methyl-5-hepten-2-one)

The asymmetric reduction of the prochiral ketone, 6-methyl-5-hepten-2-one, is a direct and widely used biocatalytic route to chiral 6-methyl-5-hepten-2-ol. In this approach, enzymes known as alcohol dehydrogenases (ADHs) selectively add a hydride to one face of the carbonyl group, producing one enantiomer in preference to the other. nih.gov Various biological systems, including bacteria, fungi, and plants, have been shown to reduce 6-methyl-5-hepten-2-one with varying degrees of success and stereoselectivity. researchgate.netresearchgate.net For example, alcohol dehydrogenases from thermophilic organisms can exhibit high enantioselectivity, following the Prelog rule to produce (S)-alcohols from specific ketones. nih.gov

Application of Yeast Strains (e.g., Baker's Yeast)

Among the most common and accessible biocatalysts for asymmetric ketone reduction is baker's yeast (Saccharomyces cerevisiae). acgpubs.org This organism has been employed in the synthesis of this compound. researchgate.net The process typically involves incubating the starting ketone with a suspension of baker's yeast and a carbohydrate source like sucrose (B13894) or glucose. acgpubs.org The yeast's enzymatic machinery reduces the ketone, often with good to high enantioselectivity. acgpubs.org For instance, a synthesis of (S)-(+)-sulcatol was achieved by alkylating the chiral alcohol product from a baker's yeast reduction of a β-ketosulfone, yielding the final product with an enantiomeric excess of 92%. sioc-journal.cn

While this method is advantageous due to its low cost and mild reaction conditions, it can require large amounts of yeast and generate significant biomass, which can complicate product isolation and purification. acgpubs.org

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Key Features | Reference |

| Baker's Yeast (S. cerevisiae) | 1-(4-Methyl)phenylsulfonyl-2-propanone | This compound (after further steps) | 92% | Low-cost biocatalyst, mild conditions. | sioc-journal.cn |

| Various Plants (e.g., Daucus carota) | 6-Methyl-5-hepten-2-one | (S)- and (R)-6-Methyl-5-hepten-2-ol | Variable | "Green chemistry" approach, produces both enantiomers depending on the plant used. | researchgate.net |

| Thermophilic ADH | Prochiral Ketones | (S)-Alcohols | >99% (for some substrates) | High enantioselectivity, follows Prelog's rule. | nih.gov |

Enantioselective Reduction by Specific Bacteria (e.g., Rhodococcus erythropolis)

The direct asymmetric reduction of the prochiral ketone, 6-methyl-5-hepten-2-one, presents an efficient route to this compound. Certain microorganisms are particularly adept at catalyzing this transformation with high enantioselectivity. The actinobacterium Rhodococcus erythropolis has been identified as a highly effective biocatalyst for this purpose. cyberleninka.ru

Studies have demonstrated that various strains of Rhodococcus erythropolis, isolated from diverse environments, can enantioselectively reduce 6-methyl-5-hepten-2-one to the corresponding (S)-alcohol. rjeid.com This bioreduction is typically performed using whole cells in the presence of an exogenous reducing agent, such as isopropanol, which serves as a co-substrate for the bacterial alcohol dehydrogenases. cyberleninka.rurjeid.com

One particularly active strain, R. erythropolis A-27, has shown remarkable efficiency. rjeid.comgenescells.ru When utilized under optimal conditions, this strain can produce this compound with an enantiomeric excess (ee) of at least 99.9% and a chemical yield of 93%. rjeid.comgenescells.ru A notable characteristic of the A-27 strain is its tolerance to high concentrations of isopropanol; it can effectively carry out the reduction in a buffer solution containing up to 50% isopropanol. rjeid.com This robust performance makes it a potent biocatalyst for the large-scale synthesis of the target S-enantiomer.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Rhodococcus erythropolis A-27 | 6-Methyl-5-hepten-2-one | (S)-6-Methyl-5-hepten-2-ol | >99.9% | 93% | rjeid.com, genescells.ru |

| Rhodococcus erythropolis VKM Ac-1161 | 6-Methyl-5-hepten-2-one | (S)-6-Methyl-5-hepten-2-ol | High | Not Specified | cyberleninka.ru |

Utilization of Fungi and Commercial Enzymes for High Optical Purity

Besides bacteria, various other biological systems, including fungi, yeasts, and isolated commercial enzymes, are employed for the asymmetric reduction of 6-methylhept-5-en-2-one to yield sulcatol enantiomers. researchgate.net These biocatalysts provide a powerful toolkit for chemists to produce chiral alcohols with high optical purity. The selection of the biocatalyst is crucial as it determines which enantiomer is produced. For instance, while some organisms yield the (S)-enantiomer, others like the yeast Pichia farinosa have been reported to produce the (R)-enantiomer with 90% ee. scispace.com The use of commercially available enzymes offers advantages in terms of standardization, availability, and ease of handling compared to whole-cell systems. researchgate.net

Enzymatic Kinetic Resolution of Racemic (±)-6-Methyl-5-hepten-2-OL

An alternative strategy to direct asymmetric synthesis is the kinetic resolution of a racemic mixture of the alcohol, (±)-6-Methyl-5-hepten-2-ol. researchgate.net This method relies on the differential rate of reaction of an enzyme with the two enantiomers. In a typical lipase-catalyzed resolution, one enantiomer is selectively acylated (or deacylated), allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. mdpi.comnih.gov

Application of Lipases (e.g., Porcine Pancreatic Lipase)

Lipases are a widely used class of enzymes for the kinetic resolution of racemic alcohols due to their broad substrate specificity, stability in organic solvents, and commercial availability. nih.gov Porcine Pancreatic Lipase (B570770) (PPL) has been successfully used in the kinetic resolution of (±)-sulcatol via enantioselective acylation in an anhydrous ether solvent. researchgate.net

Other commercial lipases have also proven highly effective. Novozym 435, an immobilized lipase B from Candida antarctica, is particularly noteworthy. In a resolution of racemic 6-methyl-5-hepten-2-ol via acetylation with vinyl acetate (B1210297) in hexane, Novozym 435 yielded the unreacted (S)-alcohol with 98% ee and the corresponding (R)-acetate, also with 98% ee, at a conversion of 50%. mdpi.comnih.gov The enantioselectivity of this transformation is exceptionally high, with a calculated enantiomeric ratio (E) greater than 195. mdpi.com

| Enzyme | Reaction Type | Acyl Donor | Solvent | Product | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Novozym 435 (Lipase from Candida antarctica B) | Acetylation | Vinyl acetate | Hexane | (S)-alcohol | 50% | 98% | mdpi.com, nih.gov |

| Porcine Pancreatic Lipase (PPL) | Acylation | Not Specified | Anhydrous Ether | (S)-alcohol / (R)-ester | Not Specified | Not Specified | researchgate.net |

| Candida antarctica lipase B (CALB) | Acylation | Succinic anhydride | Not Specified | (S)-alcohol / (R)-ester | Not Specified | High | researchgate.net |

Influence of Solvent and Enzyme Dehydration on Enantioselectivity

The enantioselectivity of enzymatic reactions in non-aqueous media is profoundly influenced by the choice of the organic solvent and the hydration state of the enzyme. wur.nlnih.gov The solvent can interact directly with the enzyme, potentially altering its conformational flexibility and, consequently, its ability to discriminate between enantiomers. wur.nl For the kinetic resolution of (±)-sulcatol, carrying out the reaction with Porcine Pancreatic Lipase in anhydrous ether underscores the importance of a low-water environment to favor synthesis over hydrolysis and achieve effective resolution. researchgate.net

Comparative Analysis of Synthetic Routes and Methodological Efficiencies

Both direct asymmetric reduction and kinetic resolution offer effective biocatalytic pathways to this compound. The choice between these methods depends on factors such as desired optical purity, acceptable yield, and process complexity.

Asymmetric Bioreduction: This approach is highly efficient as it can, in theory, convert 100% of the starting ketone into the desired single enantiomer. The use of Rhodococcus erythropolis A-27 exemplifies this, achieving a chemical yield of 93% with an exceptional enantiomeric excess of >99.9%. rjeid.comgenescells.ru This route is direct and avoids the need to separate enantiomers from a racemic mixture.

| Method | Biocatalyst | Starting Material | Max. Theoretical Yield | Reported Yield | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Reduction | Rhodococcus erythropolis A-27 | 6-Methyl-5-hepten-2-one | 100% | 93% | >99.9% | rjeid.com, genescells.ru |

| Kinetic Resolution | Novozym 435 | (±)-6-Methyl-5-hepten-2-ol | 50% | ~50% (for S-alcohol) | 98% | mdpi.com, nih.gov |

Biosynthesis and Chemo Ecological Functions of S + 6 Methyl 5 Hepten 2 Ol

Natural Occurrence and Biogenetic Pathways

The acyclic monoterpene alcohol (S)-(+)-6-Methyl-5-hepten-2-ol, commonly known as (S)-(+)-sulcatol, is a naturally occurring chiral compound. jst.go.jpkoreascience.kr It is a significant semiochemical in insect communication and is also found as a volatile component in various plants and fermented products. nih.govslu.se Its biosynthesis and formation occur through several distinct pathways across different biological systems, including de novo synthesis in insects, microbial metabolism, and as a degradation product of other organic molecules. nih.govresearchgate.netslu.se

This compound is a well-documented component of insect pheromones, particularly for ambrosia beetles (subfamily Scolytinae). fishersci.ptscbt.com It primarily functions as an aggregation pheromone, attracting both males and females to a suitable host for mating and colonization. koreascience.krresearchgate.net The specific enantiomer and the ratio of enantiomers can be critical for eliciting a biological response, and this can vary between species.

The ambrosia beetle Gnathotrichus sulcatus utilizes a combination of the (S)-(+) and (R)-(-) enantiomers of sulcatol as its aggregation pheromone. jst.go.jpkoreascience.kr The naturally produced pheromone from male beetles was identified as a mixture with a 65:35 ratio of (S)-(+) to (R)-(-) enantiomers. jst.go.jp Interestingly, field studies have shown that a racemic (50:50) mixture of the enantiomers can elicit an even stronger aggregation response than the naturally produced ratio. slu.se In contrast, the related species Gnathotrichus materiarius produces a different blend, with males releasing a chiral ratio of approximately 31% (S)-(+)- and 69% (R)-(-)-sulcatol. unesp.br Production of the pheromone in G. materiarius males peaks about two days after they begin boring into a host and ceases within 24 hours of being paired with a female. unesp.br

The enantiomeric specificity is highlighted in other species as well. For the ambrosia beetle Monarthrum mali, the (R)-(-)-sulcatol enantiomer is the attractant, whereas the longhorn beetle Leptostylus asperatus is attracted to the (S)-(+)-sulcatol enantiomer. nih.gov

The biogenetic pathway for sulcatol in bark beetles is believed to be derived from the mevalonate (B85504) pathway, which is central to terpene synthesis. slu.se One proposed mechanism involves the cleavage of Geranyl diphosphate (B83284) (GPP) by a dioxygenase to yield sulcatol. slu.se

Table 1: Use of 6-Methyl-5-hepten-2-ol (B124558) (Sulcatol) as an Insect Pheromone An interactive table detailing insect species, the function of the pheromone, the producing sex, and the specific enantiomeric composition.

| Species | Common Name | Pheromone Function | Producing Sex | Enantiomeric Composition | Reference(s) |

| Gnathotrichus sulcatus | Ambrosia Beetle | Aggregation | Male | 65% (S)-(+), 35% (R)-(-) | jst.go.jpkoreascience.kr |

| Gnathotrichus materiarius | Ambrosia Beetle | Aggregation | Male | 31% (S)-(+), 69% (R)-(-) | unesp.br |

| Gnathotrichus retusus | Ambrosia Beetle | Aggregation | Not specified | (S)-(+)-sulcatol | researchgate.net |

| Monarthrum mali | Apple Wood Stainer | Attraction | Not specified | (R)-(-)-sulcatol | nih.gov |

| Leptostylus asperatus | Longhorn Beetle | Attraction | Not specified | (S)-(+)-sulcatol | nih.gov |

Certain microorganisms are capable of producing 6-Methyl-5-hepten-2-ol as a metabolite during fermentation. Research has demonstrated that specific strains of lactic acid bacteria can generate this alcohol, contributing to the aroma profile of fermented foods. nih.gov

A study on the fermentation of apple juice identified Lacticaseibacillus paracasei (strain WFC 414) as a significant producer of 6-Methyl-5-hepten-2-ol. nih.gov During a 48-hour fermentation, this strain produced the compound at a concentration of 72.64 μg/L. nih.gov The biogenetic pathway is suggested to involve the conversion of glucose and amino acids into various alcohols, including 6-Methyl-5-hepten-2-ol, which enriches the background aroma of the juice. nih.gov While the related ketone, 6-methyl-5-hepten-2-one (B42903), has been detected in other fermentations involving Lactobacillus species, the production of the alcohol is strain- and substrate-dependent. nih.govmdpi.com

Table 2: Volatile Compound Production by Lacticaseibacillus paracasei in Fermented Apple Juice An interactive table showing the concentration of selected volatile compounds produced during the fermentation of apple juice.

| Compound | Concentration (μg/L) | Aroma Contribution | Reference |

| 6-Methyl-5-hepten-2-ol | 72.64 | Fruity, Green, Herbaceous | nih.gov |

| Ethanol (B145695) | 108.97 | Sweet | nih.gov |

| Geraniol | 49.10 | Rose, Citrus | nih.gov |

| 2-Methyl-1-butanol | Not specified | Winey, Malt | nih.gov |

| 1-Hexanol | Not specified | Fruity, Floral | nih.gov |

This compound is part of the complex mixture of volatile organic compounds (VOCs) that constitute the metabolome of various plants. oecd.org These compounds are involved in plant communication, defense, and contribute to the characteristic aroma of fruits and vegetative parts.

Plants emit a wide array of VOCs from their aerial parts, such as leaves and stems. While the prompt's subject, this compound, is a known plant volatile, studies specifically investigating emissions from banana plants (Musa sp.) have prominently identified its related ketone, 6-methyl-5-hepten-2-one. nih.govresearchgate.net In one study, 6-methyl-5-hepten-2-one was among the main VOCs identified from the Cavendish cultivar. nih.govresearchgate.net Another study noted that while viral infection in banana plants significantly influenced the emission of many VOCs, the emission of 6-methyl-5-hepten-2-one was not significantly affected. researchgate.net The alcohol itself is known to be emitted by other plants, such as certain herbs and birch trees. oecd.org

A significant biogenetic source of 6-Methyl-5-hepten-2-ol is through the oxidative degradation of larger terpene molecules, particularly the sesquiterpene α-farnesene. researchgate.netresearchgate.net This process is especially relevant in the context of fruit ripening and the development of storage disorders like superficial scald in apples and pears. researchgate.netscielo.br

The pathway begins with the oxidation of α-farnesene, which produces unstable conjugated triene hydroperoxides. These are then converted into more stable conjugated trienols. researchgate.net Subsequent autoxidation of these conjugated trienols can yield a variety of volatile secondary products, including the ketone 6-methyl-5-hepten-2-one (MHO). researchgate.netscielo.br The alcohol, 6-methyl-5-hepten-2-ol, is also formed as a related oxidative product in this degradation cascade. researchgate.netresearchgate.net The formation of these compounds is indicative of free-radical mediated reactions and oxidative stress within the plant tissue, which can be exacerbated by factors such as chilling and prolonged storage. researchgate.netscielo.br

Occurrence as a Volatile Organic Compound in Plant Metabolomes

Role as an Aggregation Pheromone in Coleopteran Communication

This compound, also known as (S)-(+)-sulcatol, plays a crucial role as an aggregation pheromone for several species of beetles, particularly within the ambrosia beetle group. researchgate.netcambridge.org Produced by male beetles upon colonizing a new host, this semiochemical serves to attract both males and females to the site, facilitating mass attack and overcoming the host tree's defenses. cabidigitallibrary.orgresearchgate.net

Species-Specific Responses to this compound (e.g., Gnathotrichus sulcatus, Megaplatypus mutatus)

The response to 6-methyl-5-hepten-2-ol is highly species-specific, largely dictated by the enantiomeric composition of the signal.

For the western hemlock wood stainer, Gnathotrichus sulcatus, male beetles release an aggregation pheromone identified as a mixture of the (S)-(+) and (R)-(-) enantiomers of 6-methyl-5-hepten-2-ol. cabidigitallibrary.orgnih.gov The naturally produced ratio is approximately 65% (S)-(+) to 35% (R)-(-). cabidigitallibrary.orgnih.gov In contrast, the sympatric species Gnathotrichus retusus utilizes only the pure (S)-(+)-enantiomer, known as retusol, as its aggregation pheromone. cabidigitallibrary.orgresearchgate.netbioone.org

The ambrosia beetle Megaplatypus mutatus (formerly Platypus sulcatus), a significant pest in poplar plantations, also employs this compound as a key component of its male-produced pheromone blend. cambridge.orgresearchgate.netconicet.gov.ar Volatiles emitted by pioneer males attract conspecifics, with (+)-sulcatol being a primary attractant for females. bioone.orgresearchgate.net

Table 1: Species-Specific Responses and Enantiomeric Specificity of 6-Methyl-5-hepten-2-ol

| Species | Active Enantiomer(s) | Natural Enantiomeric Ratio (S:R) | Response to Individual Enantiomers |

| Gnathotrichus sulcatus | (S)-(+) and (R)-(-) | 65:35 cabidigitallibrary.orgnih.gov | No response to (S)-(+) alone; requires a synergistic blend of both enantiomers. cabidigitallibrary.orgresearchgate.netnih.gov |

| Gnathotrichus retusus | (S)-(+) only | 100:0 | Attracted to (S)-(+)-sulcatol; repelled by the (R)-(-) enantiomer. cambridge.orgcabidigitallibrary.orgresearchgate.net |

| Megaplatypus mutatus | (S)-(+) | Not applicable (see notes) | Attracted to (S)-(+)-sulcatol; the (R)-(-) enantiomer is biologically inert. cambridge.orgresearchgate.net |

Impact of Enantiomeric Composition on Pheromone Activity

The specificity of the insect's response is critically dependent on the enantiomeric composition of the pheromone, which serves as a mechanism for maintaining reproductive isolation between closely related species. cabidigitallibrary.orgresearchgate.net

In the case of Gnathotrichus sulcatus, both the (S)-(+) and (R)-(-) enantiomers are essential for attraction, acting synergistically. cabidigitallibrary.orgnih.gov The species will not respond if presented with only the (S)-(+) enantiomer. cabidigitallibrary.orgresearchgate.net Interestingly, field and laboratory bioassays have shown that a racemic mixture (50:50) of sulcatol elicits a greater response from G. sulcatus than the naturally occurring 65:35 blend. nih.govnih.gov

This contrasts sharply with its sibling species, Gnathotrichus retusus. This beetle responds exclusively to (S)-(+)-sulcatol and is actively repelled by the presence of its antipode, (R)-(-)-sulcatol. cambridge.orgcabidigitallibrary.orgresearchgate.net This enantiomeric antagonism is a clear example of how chemical signaling ensures species specificity, preventing cross-attraction between the two sympatric Gnathotrichus species. cabidigitallibrary.org

For Megaplatypus mutatus, while the male produces the (S)-(+) enantiomer, field trials have demonstrated that the (R)-(-) isomer is biologically inert. cambridge.orgresearchgate.net Consequently, racemic sulcatol is as effective as the pure, and more expensive, (S)-(+) enantiomer for trapping purposes, as the inactive enantiomer does not inhibit attraction. cambridge.orgresearchgate.net

Synergistic Effects with Co-emitted Semiochemicals (e.g., Ethanol, 6-Methyl-5-hepten-2-one)

The attractive power of this compound is often enhanced by the presence of other volatile compounds, which can be host-derived or produced by the insects themselves.

Ethanol, a common volatile released by dead or dying wood, acts as a general attractant for ambrosia beetles and enhances the response of Gnathotrichus species to sulcatol-baited traps. oup.com G. sulcatus is responsive to low concentrations of ethanol produced soon after a tree is felled. cambridge.org

For Megaplatypus mutatus, the aggregation pheromone is a multi-component blend. The male-produced volatiles consist of this compound, 6-methyl-5-hepten-2-one (sulcatone), and 3-pentanol. cambridge.orgresearchgate.netconicet.gov.ar All three components work in concert to attract females. conicet.gov.ar Field studies aimed at optimizing trapping technologies determined that a specific release rate ratio of these compounds is most effective. cambridge.org

Table 2: Synergistic Semiochemicals with this compound

| Species | Synergist(s) | Effect | Optimal Release Rate Ratio (Sulcatol:Sulcatone:Other) |

| Gnathotrichus sulcatus | Ethanol | Enhances attraction to pheromone traps. oup.com | Not specified |

| Gnathotrichus retusus | Ethanol | Enhances attraction to pheromone traps. oup.com | Not specified |

| Megaplatypus mutatus | 6-Methyl-5-hepten-2-one (Sulcatone), 3-Pentanol | All three components are part of the male-produced pheromone and are required for optimal attraction. cambridge.orgresearchgate.net | 1:1:5 (6 mg/day : 6 mg/day : 30 mg/day). cambridge.org |

Broader Ecological Interactions (e.g., plant-insect chemical signaling)

Beyond its role as a coleopteran aggregation pheromone, 6-methyl-5-hepten-2-ol and its related ketone, 6-methyl-5-hepten-2-one, are involved in a wider array of ecological interactions, particularly in plant-insect chemical communication. fishersci.ptsemanticscholar.org These compounds are found in the volatile profiles of various plants and can be produced or have their emission levels altered in response to herbivory. usp.brmdpi.com

For instance, wheat seedlings infested with aphids were found to release a blend of volatiles that included (+)-6-methyl-5-hepten-2-ol and 6-methyl-5-hepten-2-one, compounds not detected in the emissions of healthy plants. usp.br Similarly, bean plants produce 6-methyl-5-hepten-2-one specifically in response to feeding by the pea aphid, Acyrthosiphon pisum. usp.br This compound then acts as a kairomone, a chemical signal that benefits the receiver, by attracting the aphid parasitoid Aphidius ervi. usp.br

In another example of plant-insect signaling, inquiline wasps utilize 6-methyl-5-hepten-2-one, a compound emitted by receptive figs of Ficus curtipes, as a chemical cue to locate and enter the figs. xtbg.ac.cn The meadow spittlebug, Philaenus spumarius, also shows a strong electrophysiological response to these compounds, with female antennae being particularly sensitive to 6-methyl-5-hepten-2-ol and 6-methyl-5-hepten-2-one. semanticscholar.org The production of these volatiles in plants like tomatoes is often linked to the oxidative degradation of carotenoids. mdpi.com

Chemical Transformations and Derivative Synthesis of S + 6 Methyl 5 Hepten 2 Ol

Oxidation Reactions to Corresponding Ketones and Aldehydes

The secondary alcohol functionality of (S)-(+)-6-methyl-5-hepten-2-ol can be readily oxidized to yield the corresponding ketone, 6-methyl-5-hepten-2-one (B42903). This transformation is a common and fundamental reaction in organic chemistry. A variety of oxidizing agents can be employed to achieve this conversion under mild conditions, ensuring the preservation of the carbon-carbon double bond within the molecule.

Common methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. organic-chemistry.org For instance, the use of trichloroisocyanuric acid in the presence of catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy) is an efficient method for the chemoselective oxidation of secondary alcohols. organic-chemistry.org

The product of this oxidation, 6-methyl-5-hepten-2-one, is a significant industrial intermediate used in the synthesis of various fine chemicals, including vitamins and aroma compounds. oecd.orgguidechem.com It is a colorless to light yellow liquid with a characteristic aroma. chemicalbook.com Oxidation of a secondary alcohol like this compound does not yield an aldehyde; aldehydes are formed from the oxidation of primary alcohols. organic-chemistry.org

Table 1: Oxidation of this compound

| Reactant | Major Product | Reaction Type |

|---|

Reduction Reactions to Saturated Alcohol Analogues

The unsaturated nature of this compound allows for reduction reactions that target the carbon-carbon double bond. Catalytic hydrogenation is a standard method to reduce the alkene functional group to an alkane, yielding the corresponding saturated alcohol analogue, (S)-6-methylheptan-2-ol.

This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas (H₂). The reaction proceeds to add two hydrogen atoms across the double bond, resulting in a saturated carbon chain while leaving the secondary alcohol group intact. For instance, catalytic hydrogenation using 5% Rh/Al₂O₃ has been shown to be effective in saturating carbon-carbon double bonds in similar molecules. koreascience.kr

The reverse reaction, the reduction of the ketone 6-methyl-5-hepten-2-one using a reducing agent like sodium borohydride (B1222165) (NaBH₄), is a common laboratory method to synthesize racemic 6-methyl-5-hepten-2-ol (B124558). chegg.com

Table 2: Reduction of this compound

| Reactant | Major Product | Reaction Type |

|---|

Nucleophilic Substitution Reactions for Ethers and Esters Formation

The hydroxyl group of this compound can act as a nucleophile or be converted into a good leaving group to facilitate nucleophilic substitution reactions, leading to the formation of ethers and esters.

Ester Formation: Esters are readily synthesized through the reaction of the alcohol with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, for a more rapid and often higher-yielding reaction, an acid chloride can be used in the presence of a base like pyridine. libretexts.org These reactions result in the formation of an ester linkage, attaching an acyl group to the oxygen atom of the original alcohol.

Ether Formation: Ether synthesis can be achieved via methods like the Williamson ether synthesis. This involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form an ether. nih.govyoutube.com For secondary alcohols, converting the hydroxyl group into a better leaving group, such as a tosylate, can also facilitate substitution with a nucleophile to form ethers. pressbooks.pub

Synthesis and Academic Relevance of Key Derivatives

The chemical transformations of this compound lead to several important derivatives with academic and industrial relevance.

6-Methyl-5-hepten-2-yl acetate (B1210297) is the ester derivative formed from the reaction of 6-methyl-5-hepten-2-ol with acetic acid or its equivalent. This compound belongs to the class of carboxylic acid esters. foodb.ca Its synthesis is a straightforward esterification, typically achieved by reacting the alcohol with acetyl chloride or acetic anhydride. The racemic form, (±)-6-Methyl-5-hepten-2-yl acetate, is noted for its fruity taste. foodb.ca

Table 3: Properties of 6-Methyl-5-hepten-2-yl Acetate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

In synthetic routes targeting 6-methyl-5-hepten-2-ol or its enantiomers, the formation of isomeric side products is a common challenge. One such side product is the regioisomer 6-methyl-6-hepten-2-ol. koreascience.krthegoodscentscompany.com

During a total synthesis of (R)-(-)-sulcatol, a dehydration step designed to form the C5-C6 double bond also resulted in the formation of the terminal alkene isomer, (2R)-6-methyl-6-hepten-2-ol. koreascience.kr This occurred through the elimination of a tertiary hydroxyl group from a diol intermediate. The two isomers, 6-methyl-5-hepten-2-ol and 6-methyl-6-hepten-2-ol, were found to be inseparable by column chromatography. Their presence and ratio were confirmed by NMR spectroscopy, distinguishing between the internal olefinic proton of the desired product and the terminal olefinic protons of the side product. koreascience.kr The formation of this side product highlights the complexities of controlling regioselectivity in elimination reactions.

Intermediate Applications in the Synthesis of Complex Organic Molecules

This compound and its corresponding ketone are valuable building blocks in the synthesis of more complex organic molecules. The ketone, 6-methyl-5-hepten-2-one, is a key intermediate in the industrial production of various fine chemicals. oecd.org It serves as a precursor for the synthesis of important compounds like dehydrolinalool, linalool, and citral, which are fundamental components in the flavor and fragrance industry and are also used in the synthesis of vitamins A and E. guidechem.com

The alcohol itself, Sulcatol, is a naturally occurring pheromone for the ambrosia beetle Gnathotrichus sulcatus. koreascience.krnih.gov The synthesis of optically pure enantiomers of Sulcatol is therefore of significant academic and practical interest for applications in pest management and for studying chemical ecology. Its chiral center and functional groups make it a useful starting point for the stereoselective synthesis of other natural products and biologically active molecules.

Advanced Analytical Methodologies for Stereoisomeric Analysis of S + 6 Methyl 5 Hepten 2 Ol

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatographic methods are indispensable for the separation and quantification of enantiomers in a mixture. Both gas and liquid chromatography, when coupled with chiral stationary phases, provide powerful tools for assessing the enantiomeric purity of (S)-(+)-6-Methyl-5-hepten-2-OL.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a highly effective technique for the separation of volatile enantiomers like sulcatol. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column. These interactions lead to different retention times for the (S)-(+) and (R)-(-) enantiomers, allowing for their separation and quantification.

The most commonly used CSPs for this purpose are derivatives of cyclodextrins. The selection of the appropriate cyclodextrin (B1172386) derivative and the optimization of GC parameters, such as temperature programming and carrier gas flow rate, are crucial for achieving baseline separation of the enantiomers. For the analysis of sulcatol, gas-liquid chromatography has been successfully employed to assess the purity of its synthesized enantiomers. csfarmacie.cz The coupling of chiral GC with a mass spectrometer (GC-MS) provides an even more powerful analytical tool, as it allows for the simultaneous separation and mass analysis of the enantiomers, confirming their identity.

Table 1: Illustrative Parameters for Chiral GC Analysis of Sulcatol Enantiomers

| Parameter | Example Condition |

| Column | Chiral capillary column (e.g., cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized for enantiomeric separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of chiral compounds. For the separation of enantiomers, HPLC systems are equipped with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a wide range of chiral molecules. nih.govchromatographyonline.com

In the context of this compound, chiral HPLC can be employed for both analytical determination of enantiomeric excess and for preparative separation to isolate the pure enantiomers. The choice of the mobile phase, which typically consists of a mixture of organic solvents, is critical for achieving optimal separation. By carefully selecting the CSP and mobile phase composition, baseline separation of the (S)-(+) and (R)-(-) enantiomers of sulcatol can be achieved. While specific applications of chiral HPLC for sulcatol are not extensively detailed in readily available literature, the principles of chiral chromatography are directly applicable.

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure and for providing information about the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, DEPT-135, DEPT-90) for Carbon Chemical Shift Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹³C NMR spectrum of 6-methyl-5-hepten-2-ol (B124558) shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-135 and DEPT-90) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For instance, in the DEPT-90 spectrum, only the CH carbons will appear, while the DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This information allows for the unambiguous assignment of each carbon signal.

Table 2: ¹³C NMR and DEPT Chemical Shift Assignments for 6-Methyl-5-hepten-2-ol

| Carbon Atom | DEPT-135 | DEPT-90 | ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | Positive | No Signal | ~23.4 |

| C2 (CH) | Positive | Positive | ~67.5 |

| C3 (CH₂) | Negative | No Signal | ~38.9 |

| C4 (CH₂) | Negative | No Signal | ~22.6 |

| C5 (CH) | Positive | Positive | ~124.5 |

| C6 (C) | No Signal | No Signal | ~131.5 |

| C7 (CH₃) | Positive | No Signal | ~25.7 |

| C8 (CH₃) | Positive | No Signal | ~17.6 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling patterns. While enantiomers themselves have identical NMR spectra in an achiral solvent, the formation of diastereomeric derivatives with a chiral derivatizing agent, such as Mosher's acid, can be used to determine enantiomeric purity via NMR. cdnsciencepub.com

Mass Spectrometry (MS) for Identification and Characterization

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic separation technique like GC (GC-MS), it allows for the identification of individual components in a mixture.

Table 3: Key Mass Spectral Fragments for 6-Methyl-5-hepten-2-ol

| m/z | Proposed Fragment |

| 128 | [C₈H₁₆O]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 110 | [M - H₂O]⁺ |

| 95 | [M - H₂O - CH₃]⁺ |

| 85 | [M - C₃H₇]⁺ |

| 71 | [M - C₄H₉]⁺ |

| 45 | [CH₃CHOH]⁺ |

| 43 | [C₃H₇]⁺ |

Optical Rotation Measurements for Enantiomeric Purity

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The (S)-(+) enantiomer is dextrorotatory (rotates light to the right), while the (R)-(-) enantiomer is levorotatory (rotates light to the left).

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is a key parameter for determining its enantiomeric purity. The enantiomeric excess (% ee) of a sample can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer. A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero.

For sulcatol, the specific rotation values for the pure enantiomers have been reported, providing a benchmark for the assessment of enantiomeric purity. cdnsciencepub.com

Table 4: Specific Rotation of Sulcatol Enantiomers

| Enantiomer | Specific Rotation [α]D |

| This compound | +14.4° cdnsciencepub.com |

| (R)-(-)-6-Methyl-5-hepten-2-ol | -13.89° (c 4.76, EtOH) csfarmacie.cz |

Computational and Mechanistic Studies on S + 6 Methyl 5 Hepten 2 Ol

Theoretical Investigations of Gas-Phase Reaction Mechanisms

(S)-(+)-6-Methyl-5-hepten-2-OL, also known as sulcatol, is an unsaturated alcohol, and its carbon-carbon double bond is a primary site for atmospheric reactions. Theoretical studies, often in conjunction with experimental work, provide deep insights into the pathways and kinetics of these gas-phase transformations, which are crucial for understanding its atmospheric fate.

Ozonolysis Reaction Pathways (e.g., Criegee Mechanism)

The reaction of this compound with ozone is a key atmospheric degradation process. This reaction proceeds through the well-established Criegee mechanism, which involves the cleavage of the carbon-carbon double bond. organic-chemistry.org

The mechanism is initiated by the 1,3-dipolar cycloaddition of ozone to the double bond of the sulcatol molecule, forming a highly unstable primary ozonide (molozonide). nih.gov This intermediate rapidly decomposes through cycloreversion into two fragments: a carbonyl compound (acetone) and a carbonyl oxide, known as a Criegee intermediate. nih.gov These two fragments can then recombine in a different orientation to form a more stable secondary ozonide. nih.gov

Formation of Primary Ozonide: Ozone adds across the C5-C6 double bond.

Decomposition: The primary ozonide cleaves to form acetone (from the C(CH₃)₂ end) and a Criegee intermediate, 4-hydroxy-pentanal-1-oxide.

Further Reactions: The Criegee intermediate is a reactive species that can undergo various subsequent reactions, including isomerization and decomposition, which can be a source of atmospheric hydroxyl radicals. nih.gov

Experimental studies have determined the rate coefficient for the reaction between 6-methyl-5-hepten-2-ol (B124558) and ozone. acs.org The products observed from the ozonolysis of the structurally similar compound 6-methyl-5-hepten-2-one (B42903) include acetone, confirming the cleavage at the double bond as predicted by the Criegee mechanism. acs.org

Hydroxyl Radical Addition Mechanisms

The hydroxyl radical (•OH) is a highly reactive oxidant in the troposphere. The reaction with this compound is primarily initiated by the electrophilic addition of the •OH radical to the electron-rich carbon-carbon double bond. nih.gov This addition can occur at either C5 or C6, leading to the formation of two possible radical adducts.

Addition at C5: The •OH radical adds to the less substituted carbon (C5), forming a more stable tertiary radical at C6.

Addition at C6: The •OH radical adds to the more substituted carbon (C6), resulting in a secondary radical at C5.

Following the initial addition, these radical adducts react rapidly with molecular oxygen (O₂) in the atmosphere to form peroxy radicals. These peroxy radicals can then participate in a cascade of further reactions, leading to the formation of various oxygenated products. escholarship.orgnih.gov The process of hydrogen abstraction from the C-H bonds by the •OH radical is a competing but generally slower reaction pathway for alkenes compared to addition. mdpi.com

Experimental kinetic data for the gas-phase reactions of sulcatol have been determined, providing a measure of its atmospheric lifetime with respect to degradation by both ozone and hydroxyl radicals. acs.org

| Reactant | Rate Coefficient (kO3) (cm³ molecule⁻¹ s⁻¹) | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|---|

| 6-Methyl-5-hepten-2-ol | (3.8 ± 1.2) × 10⁻¹⁶ | (1.0 ± 0.3) × 10⁻¹⁰ | acs.org |

| 6-Methyl-5-hepten-2-one | (3.9 ± 1.5) × 10⁻¹⁶ | (1.57 ± 0.39) × 10⁻¹⁰ | acs.org |

Application of Density Functional Theory (DFT) and Transition-State Theory (TST)

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms that are often inaccessible to experiments alone. Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and geometry of reactants, products, and transition states. researchgate.netnih.gov By calculating the potential energy surface, DFT can map out the most favorable reaction pathways and determine the activation energies associated with each step. researchgate.netrsc.org

For reactions like the ozonolysis or hydroxyl radical addition of sulcatol, DFT calculations would be used to:

Optimize the geometries of the reactants, intermediates (e.g., primary ozonide, radical adducts), transition states, and products.

Calculate the energies of these species to determine reaction enthalpies and activation barriers. lanl.gov

Analyze the electronic properties, such as charge distribution and orbital interactions, to understand the nature of the bonding changes throughout the reaction.

Transition-State Theory (TST) can then be applied using the outputs from DFT calculations (geometries, energies, and vibrational frequencies) to compute theoretical reaction rate constants. nih.gov This combined DFT/TST approach allows for a direct comparison with experimental kinetic data and provides a deeper, molecule-level understanding of the factors controlling reaction rates and product formation. Such theoretical studies have been applied to investigate the atmospheric reactions of structurally similar volatile organic compounds. researchgate.netmdpi.com

Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies related to Pheromone Receptor Interactions

This compound is known to function as an aggregation pheromone for certain beetle species. Understanding how this molecule interacts with its specific olfactory receptor is a key area of research that can be addressed using molecular modeling techniques. Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to correlate the structural or physicochemical properties of molecules with their biological activity. nih.govlongdom.orgfiveable.melibretexts.org

In the context of sulcatol, a QSAR study would involve:

Data Set Collection: Assembling a series of molecules structurally related to sulcatol with experimentally measured pheromonal activities (e.g., binding affinity to a receptor or electrophysiological response).

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule, which quantify various aspects of their structure, such as size, shape, lipophilicity, and electronic properties. nih.gov

Model Development: Using statistical methods to build a mathematical model that links the descriptors to the observed biological activity. fiveable.me

Model Validation: Testing the model's predictive power on a set of molecules not used in its development. nih.gov

Such a model could predict the pheromonal activity of new, unsynthesized compounds and identify the key molecular features essential for binding to the receptor. longdom.org Techniques like molecular docking could further be used to simulate the binding pose of this compound within the active site of a target receptor protein, providing insights into the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern recognition. mdpi.comscienceopen.commdpi.com

However, specific QSAR or molecular docking studies focusing on the interaction of this compound with its cognate pheromone receptors are not available in the reviewed scientific literature.

Conformational Analysis and Stereoelectronic Effects on Reactivity and Biological Activity

The three-dimensional shape of a molecule is critical to its function, particularly for biological interactions such as the binding of a pheromone to its receptor. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C2-C3 and C3-C4 single bonds can lead to various conformers with different energies and shapes.

The relative stability of these conformers is governed by stereoelectronic effects, which are stabilizing or destabilizing interactions that depend on the relative orientation of orbitals within the molecule. wikipedia.orgbaranlab.orgresearchgate.net These effects include:

Steric Hindrance: Repulsive interactions that occur when atoms or groups are forced too close to one another.

Torsional Strain: The energy cost associated with eclipsed conformations around single bonds.

Hyperconjugation: Stabilizing interactions that involve the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital.

The specific conformation of this compound is crucial for its biological activity. The precise spatial arrangement of the hydroxyl group, the methyl groups, and the carbon backbone must be complementary to the binding site of the pheromone receptor for effective recognition and signal transduction. mdpi.com Different conformers may present different "pharmacophores" to the receptor, and only the one that fits correctly will elicit a biological response. While the principles of conformational analysis and stereoelectronic effects are fundamental to understanding the molecule's behavior, specific theoretical studies detailing the conformational landscape of this compound were not identified in the surveyed literature.

Q & A

Basic Research Questions

Q. How can researchers accurately determine the physicochemical properties of (S)-(+)-6-methyl-5-hepten-2-OL for experimental design?

- Methodological Answer : Utilize standardized databases like NIST Chemistry WebBook to access thermodynamic data (e.g., boiling point: 351–353 K at 0.020 bar, enthalpy of vaporization: 57 kJ/mol at 329 K) . Validate these values experimentally using techniques such as reduced-pressure distillation or differential scanning calorimetry (DSC). Cross-reference with spectroscopic data (e.g., IR, NMR) to confirm molecular structure and purity .

Q. What are the standard analytical methods for identifying this compound in complex matrices like plant extracts or atmospheric samples?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX). Compare retention indices (RT: 7.47, AI: 989) and mass spectra to authentic standards . For trace quantification in biological systems, use headspace solid-phase microextraction (HS-SPME) paired with GC-MS, as demonstrated in apple juice volatile profiling .

Q. How is the stereochemical purity of this compound verified in synthetic pathways?

- Methodological Answer : Apply chiral chromatography (e.g., Chiralcel OD-H column) or optical rotation measurements. Compare specific rotation values with literature data. For enantiomeric excess (ee) determination, derivatize with a chiral reagent (e.g., Mosher’s acid chloride) and analyze via H NMR or HPLC .

Advanced Research Questions

Q. What experimental designs are optimal for studying the gas-phase oxidation mechanisms of this compound with ozone and hydroxyl radicals?

- Methodological Answer : Use simulation chambers under controlled atmospheric conditions (296 K, 760 Torr). Measure rate coefficients via relative rate methods with reference compounds (e.g., propene). Monitor reaction products (e.g., formaldehyde, hydroxyacetone) using FTIR or proton-transfer-reaction mass spectrometry (PTR-MS). Include OH scavengers (e.g., cyclohexane) to isolate ozone-driven pathways .

Q. How can contradictory data on secondary organic aerosol (SOA) yields from this compound oxidation be resolved?

- Methodological Answer : Replicate experiments under varying NO levels and humidity. For example, higher SOA yields in OH-free systems suggest dominant ozonolysis pathways, while low-NO conditions minimize radical interactions. Use aerosol mass spectrometry (AMS) to characterize particle composition and volatility . Address discrepancies by standardizing reactant concentrations and chamber wall loss corrections .

Q. What synthetic routes enable the conversion of this compound into bioactive derivatives like tetrahydropyran-based acids?

- Methodological Answer : Catalyze acid-mediated cyclization (e.g., BF-EtO) of 3-hydroxy acids derived from 6-methyl-5-hepten-2-one intermediates. Optimize reaction conditions (temperature, solvent polarity) to control regioselectivity, as shown in the synthesis of (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid .

Q. How does this compound function as a semiochemical in ecological studies?

- Methodological Answer : Conduct field bioassays with synthetic lures. For ambrosia beetles (e.g., Gnathotrichus sulcatus), blend (S)-sulcatol with ethanol (50:50) and monitor attraction via trap counts. Validate specificity using enantiomeric controls . Pair with electrophysiological recordings (GC-EAD) to identify olfactory receptor responses .

Key Considerations for Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.